N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It also involves studying the compound’s reactivity with other substances .Scientific Research Applications
Crystal Structure Analysis
One significant application of N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide and its derivatives lies in crystal structure analysis. For instance, the study on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the bromo variant, reveals that these molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and with cis geometries with respect to the relative positions of the C3arom—C2arom bond of the chromone ring and the carbonyl group of the amide (Gomes, Low, Cagide, & Borges, 2015). This information is crucial for understanding the molecular interactions and stability, which can inform further research and applications in materials science and pharmaceutical development.
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound are also of considerable interest. For example, a practical synthesis method for an orally active CCR5 antagonist demonstrates the relevance of similar structures in the development of therapeutic agents. This method includes steps such as esterification and amidation, highlighting the utility of these compounds in medicinal chemistry (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Additionally, the microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid, including a model compound closely related to this compound, offers insights into novel and efficient synthetic routes for these compounds. This method provides a fast and efficient approach to synthesizing a series of substituted quinoline-2-carboxanilides, useful in drug development and materials science (Bobál, Sujan, Otevrel, Imramovský, Padělková, & Jampílek, 2012).
Antipathogenic Activity
Research on thiourea derivatives, including those with structural similarities to this compound, has shown significant antipathogenic activity. These studies demonstrate the potential of such compounds in developing new antimicrobial agents with antibiofilm properties, addressing a critical need in treating bacterial infections resistant to conventional antibiotics (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body. These interactions can alter the function of these targets, leading to changes in cellular processes .
Mode of action
The compound could bind to its target, altering its structure or function. This could inhibit or enhance the target’s activity, leading to changes in downstream cellular processes .
Biochemical pathways
Depending on the specific target of the compound, various biochemical pathways could be affected. This could lead to changes in cellular metabolism, signal transduction, or other processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The effects of the compound at the molecular and cellular level would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular growth or survival .
Action environment
Various environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound .
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-17(16(21)19-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUFFAZSHPHWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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